(1R,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid is a chiral compound classified as an amino acid derivative. Its structural formula indicates that it contains a cyclopentane ring with a bromophenyl group and an amino group attached to the first and third carbon atoms, respectively. This compound is of interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
The compound can be synthesized through various organic chemistry methods, often involving chiral catalysts to ensure the desired stereochemistry. It is also available from chemical suppliers specializing in fine chemicals and building blocks for research purposes.
This compound falls under the category of amino acids and is specifically classified as a cyclic amino acid due to the presence of the cyclopentane ring. It is also categorized as a substituted phenyl compound due to the bromophenyl group.
The synthesis of (1R,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid can be achieved through several methods:
The reaction conditions typically require careful control over temperature and pressure to optimize yield and selectivity. The use of solvents such as methanol or dichloromethane is common to facilitate these reactions.
The molecular structure of (1R,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid features:
(1R,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism by which (1R,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid exerts its effects involves interaction with biological targets such as enzymes and receptors.
Research indicates that derivatives of cyclopentane exhibit pharmacological activity by inhibiting specific pathways such as tyrosine kinases and topoisomerases. The compound's structure allows it to fit into active sites of these enzymes, potentially modulating their activity.
The compound is stable under ambient conditions but may decompose under extreme pH or temperature conditions. Its reactivity is influenced by the presence of functional groups, allowing it to participate in various organic reactions.
(1R,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid has several applications in scientific research:
The construction of the enantiomerically enriched cyclopentane core represents a critical synthetic challenge, with ring-closing metathesis (RCM) and rhodium-catalyzed cascade reactions emerging as predominant strategies. RCM utilizes α,ω-diene precursors (e.g., diallylmalonates) under catalysis by Grubbs-type catalysts, forming the cyclopentene intermediate with excellent atom economy. Subsequent hydrogenation achieves the saturated ring, though stereocontrol requires chiral auxiliaries or asymmetric hydrogenation catalysts to direct the cis-1,3-relationship of substituents [4].
Superior stereoselectivity is observed in rhodium-carbene cascade reactions, where vinyldiazoacetates react with disubstituted butenols. This domino process—involving oxonium ylide formation, [3,3]-sigmatropic rearrangement, and ene reaction—constructs the cyclopentane scaffold with four contiguous stereocenters. Reported diastereomeric ratios exceed 97:3 and enantiomeric excesses reach >99% ee when chiral dirhodium catalysts (e.g., Rh₂(S-DOSP)₄) are employed [4]. Dieckmann condensation offers an alternative route via intramolecular Claisen condensation of diesters, though moderate stereoselectivity (d.r. ~80:20) necessitates post-cyclization chiral resolution [4].
Table 1: Comparative Analysis of Cyclopentane Ring Formation Strategies
Method | Key Step | Stereoselectivity | Limitations |
---|---|---|---|
Ring-Closing Metathesis | Olefin cyclization | Moderate (requires chiral auxiliaries) | Poor functional group tolerance |
Rhodium Carbene Cascade | Carbene-initiated cyclization | >97:3 d.r., >99% ee | Complex precursor synthesis |
Dieckmann Condensation | Intramolecular Claisen condensation | ~80:20 d.r. | Limited to 1,3-dicarbonyl systems |
Incorporation of the 3-bromophenyl moiety demands precise timing and methodology selection to preserve stereochemical integrity. Early-stage bromination involves direct electrophilic aromatic substitution (e.g., Br₂/FeBr₃) on pre-formed phenylcyclopentane intermediates. While operationally simple, this approach suffers from regioisomeric mixtures (ortho/meta/para) due to the directing effects of existing cyclopentane substituents, complicating isolation of the meta-bromo isomer [4] [8].
Suzuki-Miyaura cross-coupling circumvents regioselectivity issues by employing 3-bromophenylboronic acids or esters. This method enables late-stage functionalization of cyclopentanes bearing halogen handles (e.g., bromo or triflate). Key advantages include compatibility with chiral centers and mild conditions preserving enantiopurity. For example, Pd(PPh₃)₄-catalyzed coupling of (1R,3R)-1-amino-3-borono-cyclopentane-1-carboxylate derivatives with aryl halides achieves >95% yield with <1% racemization [4].
Directed ortho-metalation (DoM) provides an alternative for meta-substitution control. A directed metalation group (DMG; e.g., carbamate) installed on the phenyl ring allows regioselective bromination at C3 via sequential lithiation/bromination. Post-bromination DMG removal then furnishes the 3-bromophenyl target. This strategy is particularly valuable for introducing bromine into advanced enantiopure intermediates without epimerization risks [8].
Table 2: Bromination Method Comparison for Meta-Substitution
Strategy | Key Reagents/Conditions | Regioselectivity | Compatibility with Chiral Centers |
---|---|---|---|
Electrophilic Aromatic Substitution | Br₂, FeBr₃, 0-25°C | Low (mixed isomers) | Moderate |
Suzuki-Miyaura Coupling | 3-Bromophenylboronic acid, Pd(PPh₃)₄ | High | Excellent |
Directed ortho-Metalation | s-BuLi, (-)-sparteine, Br₂ | High (meta-selective) | Excellent |
Asymmetric amination at the C1 position employs chiral glycine equivalents or enantioselective Strecker reactions. In one protocol, cyclopentanone derivatives undergo reductive amination with (R)-α-methylbenzylamine, forming a chiral imine intermediate. Hydrogenolytic removal of the chiral auxiliary after cyclization yields the (R)-configured amine without racemization [3]. Alternatively, Curtius rearrangement of cyclopentane-1,3-dicarboxylic acid monoesters installs the C1-amino group via acyl azide intermediates. Thermal decomposition of azides generates isocyanates, which hydrolyze to primary amines with retention of configuration at stereocenters [7].
Carboxylation strategies focus on diastereoselective alkylations of chiral enolates. Deprotonation of Evans oxazolidinone-bearing cyclopentane precursors generates nucleophilic enolates that react with CO₂ (or CO surrogates) to form carboxylic acids. Hydrolysis of the auxiliary then delivers enantiopure (1R,3R)-carboxylates. For late-stage carboxylation, Kolbe-Schmitt reaction under high-pressure CO₂ (50-100 atm) on phenolic derivatives provides moderate yields but requires protection of the amine group to avoid side reactions .
Simultaneous functionalization via 1,3-dipolar cycloadditions offers convergent access to aminocarboxylates. Nitrone derivatives of 3-bromophenylcyclopentane undergo stereocontrolled additions to acrylic acid, forming isoxazolidine intermediates. Reductive cleavage of the N-O bond then unveils the 1,3-diamino motif, which is selectively deprotected and oxidized to the carboxylic acid [7].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7